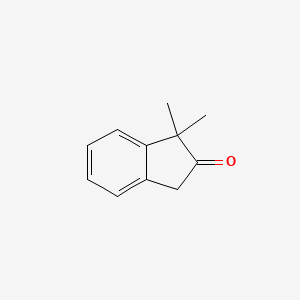

1,1-dimethyl-1H-inden-2(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-1H-inden-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-11(2)9-6-4-3-5-8(9)7-10(11)12/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHBZTMKWQVBLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80485851 | |

| Record name | 1,1-Dimethyl-indan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38634-65-0 | |

| Record name | 1,1-Dimethyl-indan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,1 Dimethyl 1h Inden 2 3h One and Its Derivatives

Strategies for Indenone Core Construction

The formation of the fused bicyclic indenone system is the cornerstone of synthesizing 1,1-dimethyl-1H-inden-2(3H)-one. Various synthetic strategies have been developed to construct this core structure, ranging from classical intramolecular cyclizations to modern multi-component and catalytic approaches.

Intramolecular Cyclization Reactions in Indenone Synthesis

Intramolecular cyclization reactions are a powerful tool for the construction of the indenone scaffold, offering high efficiency and atom economy. Two of the most prominent methods in this category are the Friedel-Crafts acylation and the Nazarov cyclization.

The Friedel-Crafts acylation is a classic and widely used method for forming the indanone ring. byjus.commasterorganicchemistry.comucalgary.calibretexts.orglibretexts.org This reaction typically involves the intramolecular cyclization of a 3-phenylpropanoyl chloride or a related carboxylic acid derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.commasterorganicchemistry.comucalgary.calibretexts.org The reaction proceeds through the formation of an acylium ion, which then undergoes electrophilic aromatic substitution on the tethered phenyl ring to close the five-membered ring. The choice of starting material and reaction conditions can be tailored to accommodate various substituents on the aromatic ring.

Another powerful intramolecular cyclization for the synthesis of five-membered rings, including indenones, is the Nazarov cyclization . wikipedia.orgnih.govthieme.de This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. wikipedia.orgthieme.de For the synthesis of indenones, a vinyl ketone with a phenyl substituent on one of the vinyl groups can be employed. Upon treatment with a Brønsted or Lewis acid, a pentadienyl cation is generated, which then undergoes a conrotatory electrocyclization to form a cyclopentenyl cation. Subsequent elimination of a proton yields the indenone product. Recent advancements have focused on developing catalytic and asymmetric versions of the Nazarov cyclization, expanding its synthetic utility. digitellinc.com Fully substituted divinyl ketones, which can lead to vicinal all-carbon quaternary stereocenters, have been shown to undergo facile Nazarov cyclization due to steric activation. nih.gov

| Intramolecular Cyclization Method | General Substrate | Catalyst/Reagent | Key Features | Reference(s) |

| Friedel-Crafts Acylation | 3-Arylpropanoyl Halide/Acid | Lewis Acid (e.g., AlCl₃) | Classic, reliable method for ring closure. | byjus.commasterorganicchemistry.comucalgary.calibretexts.orglibretexts.org |

| Nazarov Cyclization | Divinyl Ketone | Brønsted or Lewis Acid | Forms cyclopentenones via 4π-electrocyclization. | wikipedia.orgnih.govthieme.de |

Multi-component and Cascade Reaction Approaches

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules by combining three or more starting materials in a single synthetic operation. nih.govnih.govrsc.org While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are being applied to construct highly substituted indole-fused heterocycles, which share structural similarities with the target compound. nih.govrsc.orgresearchgate.netrsc.org These reactions often proceed through a series of tandem or cascade events, rapidly building molecular complexity.

Cascade reactions , also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where each subsequent step is triggered by the functionality generated in the previous one. researchgate.netresearchgate.netnih.govrsc.org Radical cascade reactions have emerged as a powerful strategy for the synthesis of functionalized 1-indenones. researchgate.net These reactions can be initiated from various substrates, such as 1,3-diarylpropynones or 2-alkynylbenzonitriles, and proceed through a series of cyclization events to form the indenone core. researchgate.net The ability to rapidly construct complex polycyclic systems makes cascade reactions a highly attractive approach in modern organic synthesis. rsc.org

| Reaction Type | Description | Key Advantages | Reference(s) |

| Multi-component Reactions | Three or more reactants combine in a one-pot reaction to form a single product. | High atom economy, convergence, and efficiency. | nih.govnih.govrsc.org |

| Cascade Reactions | A series of consecutive reactions where each step is triggered by the previous one. | Rapid increase in molecular complexity from simple starting materials. | researchgate.netresearchgate.netnih.govrsc.org |

Photochemical and Catalytic Methods for Indenone Formation

Photochemical reactions provide a unique and often mild approach to the synthesis of cyclic compounds. While specific photochemical routes to this compound are not prevalent in the literature, photochemical macrocyclization has been used to synthesize strained paracyclophanes, demonstrating the potential of light-induced C-C bond formation. nih.gov Photoreduction of aromatic esters has also been observed to lead to ketone formation, a transformation that could potentially be adapted for indenone synthesis. nih.gov

Catalytic methods have revolutionized organic synthesis, and the construction of the indenone scaffold is no exception. youtube.com Palladium-catalyzed reactions, in particular, have been extensively used for the synthesis of functionalized indenones. acs.orgrsc.org For instance, a tandem phosphine-palladium catalysis involving a Michael addition followed by a Heck cyclization can produce densely functionalized alkylidene indanes and indanones in high yields and with good stereoselectivities. acs.org Iridium-catalyzed N-H insertion cascades have also been developed for the synthesis of functionalized indoles, showcasing the power of transition metal catalysis in constructing complex heterocyclic systems. nih.gov Gold(I)-catalyzed tandem reactions of 3-propargylindoles can also lead to indenylindole structures through an aura-Nazarov cyclization. acs.orgacs.org

| Method | Description | Potential Application to Indenone Synthesis | Reference(s) |

| Photochemical Synthesis | Utilizes light to induce chemical reactions. | C-C bond formation for ring closure under mild conditions. | nih.gov |

| Catalytic Synthesis | Employs a catalyst (e.g., Pd, Ir, Au) to facilitate the reaction. | High efficiency, selectivity, and functional group tolerance. | youtube.comacs.orgrsc.orgnih.govacs.orgacs.org |

Regioselective Dimethylation Techniques for Indenone Scaffolds

The introduction of the gem-dimethyl group at the C1 position of the indenone scaffold is a critical step in the synthesis of this compound. This transformation requires precise regiocontrol to avoid methylation at other positions of the molecule.

Introduction of Methyl Functionalities at the C1 Position

The gem-dimethylation of ketones, particularly those adjacent to an aromatic ring, can be achieved through various methods. One common approach involves the sequential alkylation of the corresponding enolate. The indanone can be deprotonated with a strong base to form an enolate, which is then reacted with a methylating agent, such as methyl iodide. A second deprotonation and methylation step would then install the second methyl group. The success of this sequential approach depends on the careful control of reaction conditions to ensure complete dimethylation and avoid side reactions.

Alternatively, methods for the direct dichloromethylenation of ketones followed by reduction could be considered as a route to the dimethyl group. For instance, the reaction of a ketone with chloroform (B151607) or carbon tetrachloride can lead to a trichloromethyl carbinol, which can be further transformed into a gem-dichloroalkene. acs.org Subsequent reduction of the dichloroalkene would yield the desired gem-dimethyl group.

Green Chemistry Principles in Indenone Synthesis

The integration of green chemistry principles into the synthesis of indenone scaffolds is a significant focus of modern organic chemistry, aiming to reduce environmental impact through the use of safer solvents, reusable catalysts, and energy-efficient methods.

Several innovative approaches have been developed that align with these principles. One notable metal-free method involves the intramolecular hydroacylation of 2-vinylbenzaldehydes, using the environmentally benign amino acid L-proline as a catalyst. rsc.org This process avoids the use of transition metals and provides good to excellent yields of indanones. rsc.org

Another green strategy employs microwave-assisted intramolecular Friedel-Crafts acylation. This technique, when catalyzed by a recoverable and reusable metal triflate in an ionic liquid, offers high yields and adheres to green chemistry goals by minimizing waste. nih.govbeilstein-journals.org The use of heterogeneous catalysts, such as SO3H-functionalized mesoporous silica (B1680970) (MCM-41-SO3H), further enhances the green credentials of indenone synthesis. researchgate.net These solid acid catalysts facilitate one-pot reactions under metal-free conditions, allowing for easy separation and reuse, which contributes to atom economy and reduces purification steps. researchgate.net

Alternative energy sources are also being harnessed for greener syntheses. Electrochemical cyclization of specific substrates presents an environmentally friendly route to functionalized indanes. iwu.edu Furthermore, photocatalytic methods that utilize visible light are emerging as powerful tools. acs.org For instance, a photocatalytic radical cascade cyclization of diazoalkanes can produce various indanone derivatives in moderate to good yields. acs.org Ultrasound-assisted synthesis represents another eco-friendly technique that can accelerate reaction times and improve yields compared to conventional methods. researchgate.net

These methodologies represent a significant shift from traditional syntheses that often rely on stoichiometric amounts of harsh reagents like polyphosphoric or sulfuric acids. beilstein-journals.org

Table 1: Overview of Green Synthesis Methodologies for Indenones

| Methodology | Catalyst/Promoter | Key Green Principles | Reference |

|---|---|---|---|

| Intramolecular Hydroacylation | L-proline | Metal-free, biodegradable catalyst | rsc.org |

| Microwave-Assisted Friedel-Crafts | Metal triflate in ionic liquid | Energy efficiency, reusable catalyst, alternative solvent | nih.govbeilstein-journals.org |

| Heterogeneous Catalysis | MCM-41-SO3H | Reusable catalyst, metal-free, simplified workup | researchgate.net |

| Electrochemical Cyclization | Ni(II) cyclam / Bismuth | Avoids chemical oxidants/reductants | iwu.edu |

| Photocatalytic Cyclization | Visible light photocatalyst | Use of renewable energy, mild conditions | acs.org |

| Ultrasound-Assisted Synthesis | Ultrasound irradiation | Energy efficiency, reduced reaction times | researchgate.net |

Synthesis of Key Precursors and Advanced Intermediates to the Chemical Compound

The construction of the this compound framework relies on the strategic synthesis of key precursors that facilitate the crucial cyclization step.

A primary and direct route to the 1,1-dimethylindan-2-one structure involves an intramolecular Friedel-Crafts reaction. A key precursor for this pathway is a substituted propanoic acid or its corresponding acid chloride. Specifically, for the target molecule, a precursor such as 3-phenyl-3,3-dimethylpropanoic acid would be required for cyclization.

A highly effective one-step synthesis of related 1,1-dimethyl-1-indanone derivatives utilizes a niobium(V) chloride (NbCl₅)-induced Friedel–Crafts reaction. beilstein-journals.org This method involves the reaction of an aromatic substrate with 3,3-dimethylacrylic acid, where the gem-dimethyl group is incorporated directly. beilstein-journals.org Depending on the reaction conditions, this approach can provide the desired indanone derivatives in yields up to 78%. beilstein-journals.org

Another important class of intermediates is derived from indane-1,3-dione. While not a direct precursor to the target ketone, it serves as a versatile starting point for various indenone derivatives. Indane-1,3-dione itself is typically synthesized via the condensation of dialkyl phthalate (B1215562) with an alkyl acetate, followed by hydrolysis and decarboxylation. nih.gov This scaffold can then be functionalized. For example, a Knoevenagel condensation of indane-1,3-dione with malononitrile (B47326) yields 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, an advanced intermediate for further elaboration. nih.gov

The synthesis of functionalized indenes, which can be precursors to indenones, has also been achieved from Morita-Baylis Hillman (MBH) alcohols through palladium-catalyzed annulations, offering a concise and efficient route. researchgate.net Additionally, palladium-catalyzed cyclization of 3-(2-iodoaryl)propanenitriles provides an efficient pathway to the indanone core and is compatible with a wide array of functional groups. nih.gov

A general and foundational method for creating the indanone ring system is the cyclization of 3-arylpropionic acids using strong acids like polyphosphoric acid or sulfuric acid. beilstein-journals.org For the synthesis of the target compound, the required precursor, 3-phenyl-3,3-dimethylpropanoic acid, can be prepared through various standard organic chemistry methods.

Table 2: Key Precursors for this compound and Related Structures

| Precursor/Intermediate | Synthetic Route to Precursor | Subsequent Reaction to Indenone | Reference |

|---|---|---|---|

| 3,3-Dimethylacrylic acid | Commercially available | NbCl₅-induced Friedel-Crafts reaction with benzene (B151609) | beilstein-journals.org |

| 3-Phenyl-3,3-dimethylpropanoic acid | Alkylation/addition reactions | Intramolecular Friedel-Crafts cyclization (e.g., with PPA) | beilstein-journals.org |

| Dialkyl phthalate & Alkyl acetate | Commercially available | Condensation to form indane-1,3-dione intermediate | nih.gov |

| 3-(2-Iodoaryl)propanenitriles | Multi-step synthesis | Palladium-catalyzed cyclization | nih.gov |

Comparative Analysis of Synthetic Route Efficiency and Yield Optimization

The efficiency of synthesizing indenones, including this compound, varies significantly depending on the chosen synthetic route. A comparative analysis highlights the trade-offs between classical methods and modern catalytic approaches in terms of yield, reaction conditions, and substrate scope.

Classical methods, such as the intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids using polyphosphoric acid (PPA) or sulfuric acid, can provide good to high yields (60–90%). beilstein-journals.org Similarly, the cyclization of corresponding acid chlorides using a Lewis acid like AlCl₃ or a solid acid catalyst like Nafion-H can be very effective, with yields reaching 90%. beilstein-journals.org However, these methods often require harsh conditions, large amounts of reagents that can be difficult to remove, and may have limited functional group tolerance.

Modern catalytic methods offer milder conditions and greater efficiency. The NbCl₅-induced one-step synthesis from 3,3-dimethylacrylic acid provides a direct route to 1,1-dimethylindanones with yields up to 78%, showcasing the power of a highly oxophilic catalyst. beilstein-journals.org Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is another powerful technique for constructing the indanone skeleton in good to excellent yields. organic-chemistry.org

Optimization of reaction parameters is crucial for maximizing yield and selectivity. For instance, in a gold-catalyzed tandem 1,2-indole migration/cyclopropanation reaction that produces related complex indole (B1671886) derivatives, the choice of ligand and silver salt additive was shown to dramatically influence the yield and diastereomeric ratio of the products. acs.org Changing the gold catalyst from IPrAuNTf₂ to BrettPhosAuNTf₂ increased the yield from 71% to 85%. acs.org

The following table provides a comparative overview of various synthetic routes to the indanone core structure.

Table 3: Comparative Analysis of Indanone Synthetic Routes

| Method | Catalyst/Reagent | Conditions | Yield (%) | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|---|

| Friedel-Crafts Cyclization | Polyphosphoric Acid (PPA) | High Temperature | 60-90 | High yield, simple reagents | Harsh conditions, reagent waste | beilstein-journals.org |

| Friedel-Crafts (Acid Chloride) | Nafion-H | Refluxing Benzene | 90 | High yield, reusable catalyst | Requires acid chloride precursor | beilstein-journals.org |

| NbCl₅-Induced Cyclization | NbCl₅ | Varies | up to 78 | One-step, direct incorporation of dimethyl group | Stoichiometric Lewis acid | beilstein-journals.org |

| Pd-Catalyzed Carbonylative Cyclization | Pd Catalyst, CO | - | Good to Excellent | High efficiency, milder conditions | Requires CO gas, metal catalyst | organic-chemistry.org |

| Photocatalytic Radical Cyclization | Photocatalyst, Visible Light | Room Temperature | Moderate to Good | Mild conditions, green energy source | Moderate yields, may require specific precursors | acs.org |

| Rh-Catalyzed Asymmetric Addition | Rhodium-MonoPhos | Mild Conditions | High | Excellent enantioselectivity | Expensive catalyst, specific for chiral synthesis | organic-chemistry.org |

| Au-Catalyzed Tandem Reaction | BrettPhosAuNTf₂ | Room Temperature | 85 | High efficiency, mild conditions | Expensive catalyst, complex reaction | acs.org |

Chemical Reactivity and Transformation Pathways of 1,1 Dimethyl 1h Inden 2 3h One

Electrophilic and Nucleophilic Reaction Profiles of the Indenone Core

The indenone core possesses both electrophilic and nucleophilic centers, leading to a diverse reaction profile. The carbonyl carbon is a primary electrophilic site, susceptible to attack by various nucleophiles. Nucleophilic addition to the carbonyl group is a fundamental transformation for this class of compounds.

Conversely, the enolizable alpha-hydrogens at the C-3 position allow for the formation of an enolate anion in the presence of a base. This enolate is a potent nucleophile, capable of reacting with a range of electrophiles at the alpha-carbon. libretexts.org The aromatic ring, rich in electron density, is susceptible to attack by strong electrophiles through electrophilic aromatic substitution reactions. The specific outcomes of these reactions are often directed by the existing substituents on the aromatic ring and the reaction conditions employed.

Carbonyl Group Transformations and Functional Group Interconversions

The ketone moiety in 1,1-dimethyl-1H-inden-2(3H)-one is a hub for numerous functional group interconversions.

Reduction: The carbonyl group can be readily reduced to a secondary alcohol, yielding 1,1-dimethyl-2,3-dihydro-1H-inden-2-ol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. Asymmetric reduction, employing chiral catalysts, can produce specific stereoisomers of the resulting alcohol. For instance, the asymmetric reduction of a similar ketone, 2,6-dimethyl-2,3-dihydro-1H-inden-1-one, using a copper hydride catalyst with a chiral phosphine (B1218219) ligand, has been shown to produce the corresponding alcohol with high enantiomeric excess. smolecule.com

Addition of Organometallic Reagents: Reaction with organometallic reagents, such as Grignard reagents or organolithium compounds, results in the formation of tertiary alcohols. The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide.

Wittig Reaction: The Wittig reaction provides a pathway to convert the carbonyl group into a carbon-carbon double bond (an alkene). This involves reacting the indenone with a phosphorus ylide. The specific structure of the ylide determines the substituent on the newly formed exocyclic double bond.

Reactions Involving the Alpha-Carbon to the Carbonyl Moiety

The C-3 position of this compound is the sole site for reactions involving alpha-carbon deprotonation, as the C-1 position is a quaternary carbon. libretexts.org

Enolate Formation and Alkylation: In the presence of a suitable base, such as lithium diisopropylamide (LDA), a proton can be abstracted from the C-3 carbon to form a nucleophilic enolate. This enolate can then react with electrophiles, like alkyl halides, in an alkylation reaction. This process allows for the introduction of various alkyl groups at the C-3 position.

Aldol (B89426) Condensation: The enolate of this compound can act as a nucleophile in an aldol reaction, attacking the carbonyl group of another molecule (such as an aldehyde or another ketone). libretexts.org This reaction forms a new carbon-carbon bond and results in a β-hydroxy ketone adduct. libretexts.org Subsequent dehydration of this adduct can lead to the formation of an α,β-unsaturated ketone, a product known as an enone. For example, the reaction of 1-indanones with aldehydes under basic conditions can result in Michael addition products. rsc.org

Halogenation: Under acidic or basic conditions, the alpha-carbon can be halogenated. The reaction is autocatalytic in the presence of acid, as an acid is generated as a product. libretexts.org Mechanochemical ball-milling has been used for the α-chlorination of 1-indanone (B140024) with trichloroisocyanuric acid (TCCA). rsc.org

Annulation and Spiro-Cyclization Reactions of Indenone Systems

Indanones are versatile building blocks for constructing more complex molecular architectures, such as fused and spirocyclic systems. nih.govnih.gov These reactions significantly increase the structural diversity of compounds derived from the indenone core.

Annulation Reactions: Annulation involves the formation of a new ring fused to the existing indenone framework. For instance, 2-arylidene-1-indanones can undergo a [10+2] cycloaddition with electron-deficient alkenes to form dearomatized annulation products. rsc.org Rhodium-catalyzed reactions of α-carbonyl sulfoxonium ylides with activated alkenes can also furnish a variety of substituted indanone derivatives through a formal [4+1] cycloaddition. organic-chemistry.org

Spiro-cyclization Reactions: Spiro compounds, where two rings are joined at a single common atom, can also be synthesized from indanones. The multicomponent reaction between 1-indanone and benzaldehydes can yield spirocarbocyclic compounds. nih.gov Similarly, spiro-indenoquinoxalines can be prepared from indeno[1,2-b]quinoxalinone, showcasing the utility of the indanone system in creating complex spiro-heterocycles. rsc.org Dinuclear zinc catalysts have been used for the enantioselective Michael/transesterification tandem reaction of α-hydroxy indanones to produce spiro[indanone-2,3′-isochromane-1-one] derivatives with excellent stereoselectivity. rsc.org

| Reaction Type | Indanone Derivative | Reagent(s) | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| [10+2] Cycloaddition | 2-Arylidene-1-indanone | 3-Nitroindoles | TEBA, Base | Dearomatized annulation products | rsc.org |

| Spiro-cyclization | 1-Indanone | Benzaldehydes | Refluxing conditions | Spirocarbocyclic compounds | nih.gov |

| Tandem Michael/Transesterification | α-Hydroxy indanones | ortho-Ester chalcones | Dinuclear zinc catalysts | Spiro[indanone-2,3′-isochromane-1-one]s | rsc.org |

| Multicomponent Reaction | 2-Arylidene-indanones, Isatins | Primary amino acids | - | Bispiro compounds | rsc.org |

Radical Reaction Pathways and Mechanistic Elucidation

Radical chemistry offers alternative pathways for the functionalization of indanones. These reactions often proceed under mild conditions and can provide access to products that are difficult to obtain through ionic pathways. Radical reactions often involve the generation of a carbon-centered radical, which can then participate in various bond-forming events. rsc.org

The cleavage of C(sp³)–H bonds is a key step in many radical processes. nih.govrsc.org This can be achieved through hydrogen atom transfer (HAT), where a radical species abstracts a hydrogen atom from the substrate. nih.gov For this compound, this would likely occur at the C-3 position. The resulting carbon-centered radical can then be trapped by other reagents.

Photocatalysis has emerged as a powerful tool for generating radicals under visible light irradiation. rsc.org For example, a visible-light photocatalytic approach has been used for the cyclization of β-alkynylpropenones with α-bromomalonates to synthesize syn-fluoren-9-ones, which involves the formation of several radical intermediates. nih.gov While this example does not use an indanone directly as a starting material, it illustrates a relevant radical-mediated cyclization pathway to a related fused-ring system.

Strategic Derivatization and Functionalization of the Aromatic Ring

The benzene (B151609) ring of the indenone core can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. The position of substitution (C-4, C-5, C-6, or C-7) is influenced by the directing effects of the alkyl and carbonyl groups already present on the ring and the specific reaction conditions.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. nih.gov

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.

Advanced Spectroscopic and Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei, a complete structural assignment of 1,1-dimethyl-1H-inden-2(3H)-one can be achieved.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopic Analysis

Proton (¹H) NMR Spectroscopy: The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between δ 7.0 and 7.5 ppm, as complex multiplets due to spin-spin coupling. The methylene (B1212753) protons of the five-membered ring would likely resonate as a singlet around δ 2.8-3.2 ppm, as they are chemically equivalent and have no adjacent protons to couple with. The two methyl groups attached to the quaternary carbon are also chemically equivalent and would therefore appear as a sharp singlet in the upfield region, likely around δ 1.2-1.5 ppm.

Carbon-13 (¹³C) NMR Spectroscopy: The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the ketone group is expected to have the most downfield chemical shift, typically in the range of δ 200-220 ppm. The aromatic carbons would appear between δ 120 and 150 ppm, with the quaternary aromatic carbons showing weaker signals. The quaternary carbon atom bearing the two methyl groups would resonate in the range of δ 40-50 ppm. The methylene carbon of the indanone ring is predicted to be in the range of δ 35-45 ppm, and the equivalent methyl carbons would show a signal in the upfield region, around δ 25-30 ppm.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (4H) | 7.0 - 7.5 (m) | 120 - 140 |

| C=O | - | 215 |

| C(CH₃)₂ | - | 45 |

| CH₂ | 3.0 (s) | 40 |

| CH₃ (6H) | 1.3 (s) | 28 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C NMR spectra and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A predicted COSY spectrum would show correlations between protons that are coupled to each other. For this compound, significant cross-peaks would be expected between the adjacent aromatic protons, helping to delineate the substitution pattern on the benzene ring. No correlations would be expected for the singlet signals of the methylene and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The predicted HSQC spectrum would show cross-peaks connecting the signals of the aromatic protons to their corresponding aromatic carbons, the methylene protons to the methylene carbon, and the methyl protons to the methyl carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Gas Chromatography-Mass Spectrometry (GC-MS)

In a GC-MS analysis, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer. For this compound (molar mass: 160.21 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) at m/z 160. The fragmentation pattern would likely involve the loss of a methyl group (CH₃), leading to a significant fragment ion at m/z 145. Another characteristic fragmentation could be the loss of a carbonyl group (CO), resulting in a fragment at m/z 132.

Predicted GC-MS Fragmentation for this compound:

| m/z | Predicted Fragment | Predicted Loss |

|---|---|---|

| 160 | [C₁₁H₁₂O]⁺ | Molecular Ion |

| 145 | [C₁₀H₉O]⁺ | -CH₃ |

| 132 | [C₁₀H₁₂]⁺ | -CO |

| 117 | [C₉H₉]⁺ | -CO, -CH₃ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. For this compound, ESI-MS in positive ion mode would likely show the protonated molecule ([M+H]⁺) at m/z 161.22. Depending on the solvent system, adducts with sodium ([M+Na]⁺) at m/z 183.20 or potassium ([M+K]⁺) at m/z 199.19 might also be observed. This technique is highly accurate for determining the molecular weight of the compound.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound would show several characteristic absorption bands. A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹, which is characteristic of the C=O stretching vibration of a five-membered ring ketone. The spectrum would also display absorptions corresponding to the C-H stretching of the aromatic ring (typically above 3000 cm⁻¹) and the aliphatic methyl and methylene groups (in the range of 2850-3000 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Predicted IR Absorption Bands for this compound:

| Wave Number (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050-3100 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1715 | C=O Stretch | Ketone (in a five-membered ring) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

X-ray Crystallography for Precise Solid-State Structural Determination

Single-crystal X-ray diffraction (XRD) stands as the most definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a compound in its solid state. This powerful analytical technique provides precise data on bond lengths, bond angles, and torsional angles, collectively defining the molecule's conformation. For a compound like this compound, X-ray crystallography would yield an exact model of its molecular structure, confirming the connectivity of atoms and revealing the spatial orientation of the dimethyl groups and the carbonyl function relative to the fused ring system.

While specific crystallographic data for this compound has not been detailed in the reviewed literature, analyses of related indanone and indandione derivatives provide insight into the structural features that could be anticipated. researchgate.net For instance, studies on 1,3-indandione (B147059) derivatives reveal that the five-membered ring often adopts a slightly bent, envelope-like conformation rather than being perfectly planar. researchgate.net X-ray diffraction studies are also crucial in understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of molecules within the crystal lattice. nih.gov

The process involves irradiating a single, high-quality crystal with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and refined. nih.gov The final output is a detailed crystallographic information file (CIF) containing the atomic coordinates and other structural parameters.

| Parameter | Description | Example Value |

| Formula | The chemical formula of the compound. | C₁₁H₁₂O |

| Crystal System | The crystal system to which the compound belongs (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | a = 8.7 Å, b = 14.5 Å, c = 14.3 Å, β = 101° |

| Volume (V) | The volume of the unit cell. | 1772 ų |

| Calculated Density (Dx) | The theoretical density of the crystal. | 1.42 g/cm³ |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is an indispensable tool for the separation, purification, and purity assessment of organic compounds like this compound. Both liquid and gas chromatography are routinely employed following synthesis to isolate the target molecule from unreacted starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is particularly versatile for both analytical and preparative purposes. For purity analysis, a reverse-phase HPLC method is common. A study on the related compound 5,7-Dimethyl-1H-indene utilized a Newcrom R1 reverse-phase column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For mass spectrometry compatibility, formic acid is often substituted for phosphoric acid. sielc.com This type of method can be scaled up for preparative separation to isolate the compound in high purity. sielc.com

Column Chromatography , often using silica (B1680970) gel as the stationary phase, is a standard and cost-effective method for purification after a chemical reaction. acs.orgacs.org The choice of solvent system (eluent) is optimized to achieve effective separation based on the polarity differences between the desired product and impurities.

Gas Chromatography (GC) , frequently coupled with a mass spectrometer (GC-MS), is a high-resolution technique ideal for assessing the purity of volatile and thermally stable compounds. It can detect and quantify trace impurities, including residual solvents. mdpi.com The compound would be vaporized and passed through a capillary column, with separation based on boiling point and interactions with the column's stationary phase. mdpi.com

Table 2: Representative Chromatographic Conditions for Analysis and Purification

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Purpose |

| HPLC | Newcrom R1 (Reverse-Phase) sielc.com | Acetonitrile, Water, Phosphoric Acid sielc.com | Purity assessment and preparative isolation |

| Column Chromatography | Silica Gel 60 acs.org | Hexane/Ethyl Acetate gradient (example) | Post-synthesis purification |

| GC | HP-INNOWax (Polyethylene glycol) mdpi.com | Helium mdpi.com | Purity assessment and impurity profiling |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of an organic compound. The experimental results are then compared against the theoretical values calculated from the compound's proposed molecular formula. This comparison is critical for verifying the empirical formula and serves as a key checkpoint for confirming the identity and purity of a newly synthesized compound. nih.govusm.my

For this compound, the molecular formula is C₁₁H₁₂O. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Oxygen: ~15.999 u) and the molecular weight of the compound (160.21 g/mol ). nih.gov A close correlation between the experimentally determined percentages and the calculated values (typically within ±0.4%) provides strong evidence that the synthesized compound has the correct elemental composition.

Table 3: Elemental Composition Data for this compound (C₁₁H₁₂O)

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 82.46% | 82.39% |

| Hydrogen (H) | 7.55% | 7.59% |

| Oxygen (O) | 9.99% | (Not directly measured; by difference) |

Computational Chemistry and Theoretical Studies on 1,1 Dimethyl 1h Inden 2 3h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. nih.gov DFT calculations are instrumental in predicting a wide range of molecular properties, including geometric parameters, vibrational frequencies, and electronic characteristics, which collectively define the reactivity of a compound.

For 1,1-dimethyl-1H-inden-2(3H)-one, DFT calculations can elucidate its electronic landscape. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, DFT can generate maps of electrostatic potential (ESP), which illustrate the charge distribution across the molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other reagents. For instance, the carbonyl oxygen in the indenone ring is expected to be an electron-rich site, making it a potential hydrogen bond acceptor.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; relates to the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest energy unoccupied orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Reflects chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Electrostatic Potential | -0.05 to +0.04 a.u. | Maps regions of negative potential (e.g., around the carbonyl oxygen) and positive potential, predicting sites for electrophilic and nucleophilic attack. |

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations for a molecule of this type.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or enzyme. grafiati.com These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at an atomic level. grafiati.comresearchgate.net

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a receptor's active site, estimating the binding affinity through a scoring function. biotechrep.ir For indenone derivatives, which have been investigated as potential therapeutic agents, docking studies can screen for potential biological targets. For example, computational studies on various indanone derivatives have shown their potential to bind to proteins like cereblon, a component of the E3 ubiquitin ligase complex implicated in certain cancers. nih.gov A docking study of this compound against such a target would predict its binding mode and affinity, highlighting key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex.

Following docking, molecular dynamics simulations can be employed to assess the stability of the predicted ligand-receptor complex over time. nih.gov MD simulations model the movement of atoms and molecules, providing insights into the dynamic behavior of the complex and the durability of the interactions observed in docking. nih.gov The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation period. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Result | Interpretation |

| Binding Affinity (Docking Score) | -8.5 kcal/mol | A negative value indicating a favorable binding interaction. More negative values suggest stronger affinity. |

| Key Interacting Residues | TYR 88, ASN 120, LEU 155 | Amino acids in the receptor's active site forming significant interactions with the ligand. |

| Types of Interactions | Hydrogen Bond with ASN 120 (carbonyl oxygen) | A strong, specific interaction crucial for binding. |

| Hydrophobic Interactions with TYR 88, LEU 155 | Non-specific interactions with nonpolar residues, contributing to overall binding stability. | |

| RMSD (from MD Simulation) | 1.8 Å (over 100 ns) | A low and stable RMSD value suggests the ligand remains stably bound in the active site throughout the simulation. |

Note: The data presented are hypothetical examples derived from typical molecular docking and dynamics simulation outputs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indenone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. proquest.com A reliable QSAR model can predict the activity of untested or newly designed molecules, thereby guiding the synthesis of more potent compounds and reducing the need for extensive experimental screening. proquest.comnih.gov

The development of a QSAR model involves calculating a set of molecular descriptors for a series of indenone derivatives with known biological activities (the training set). These descriptors quantify various aspects of the molecule's physicochemical properties, such as steric (e.g., molecular weight, volume), electronic (e.g., dipole moment, partial charges), and topological (e.g., connectivity indices) features. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. The predictive power of the model is validated using an external set of compounds (the test set). youtube.com

Studies have successfully developed QSAR models for various indenone-related scaffolds, such as indeno[1,2-b]indole (B1252910) derivatives, to identify potent inhibitors of enzymes like Casein Kinase II (CK2). nih.govresearchgate.net Such models can reveal which molecular features are critical for activity. For a series of this compound derivatives, a QSAR study could determine how different substituents on the aromatic ring influence their biological effect, providing a roadmap for optimization.

Table 3: Common Molecular Descriptors Used in QSAR Modeling of Indenone Derivatives

| Descriptor Class | Example Descriptors | Property Represented |

| Constitutional | Molecular Weight, Number of Rings | Basic molecular composition and size. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching. |

| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Electron distribution and reactivity. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and membrane permeability. |

Prediction and Validation of Spectroscopic Parameters

Computational chemistry offers methods to predict spectroscopic data, which can be invaluable for identifying and characterizing newly synthesized compounds. Theoretical calculations, often using DFT, can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis).

For this compound, ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to confirm its structure. The calculations provide a theoretical spectrum that aids in the assignment of complex experimental signals. Similarly, IR spectroscopy simulations can predict the vibrational frequencies of different functional groups. A prominent predicted peak would correspond to the stretching frequency of the C=O bond in the five-membered ring, a characteristic feature of the indenone core.

Validation is a critical step in this process. The accuracy of the predicted spectra depends on the level of theory and basis set used in the calculations. By comparing the computed results with experimental measurements for known compounds, the computational method can be calibrated. This validated approach can then be used with greater confidence to predict the spectra of unknown or yet-to-be-synthesized derivatives.

Table 4: Comparison of Hypothetical Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (Calculated) | Plausible Experimental Value |

| ¹H NMR Chemical Shift (δ, ppm) | Aromatic Protons: 7.2-7.6 | Aromatic Protons: 7.3-7.7 |

| Methylene (B1212753) Protons (-CH₂-): 2.9 | Methylene Protons (-CH₂-): 3.0 | |

| Methyl Protons (-CH₃): 1.3 | Methyl Protons (-CH₃): 1.4 | |

| ¹³C NMR Chemical Shift (δ, ppm) | Carbonyl Carbon (C=O): 205 | Carbonyl Carbon (C=O): 208 |

| Quaternary Carbon (C(CH₃)₂): 48 | Quaternary Carbon (C(CH₃)₂): 50 | |

| IR Absorption Frequency (cm⁻¹) | Carbonyl Stretch (C=O): 1715 | Carbonyl Stretch (C=O): 1720 |

Note: The values presented are plausible and for illustrative purposes only.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. By mapping the potential energy surface, or energy landscape, it is possible to identify the most stable, low-energy conformations and the energy barriers that separate them. nih.gov This information is crucial for understanding a molecule's physical properties and how it interacts with other molecules, including biological receptors, which often bind to a specific conformer. researchgate.netnih.gov

For a molecule like this compound, the structure is relatively rigid due to the fused ring system. However, the five-membered ring is not perfectly planar and can adopt different puckered conformations (e.g., envelope or twist forms). Computational methods can systematically explore these possibilities by varying key dihedral angles and calculating the corresponding energy.

The resulting energy landscape reveals the global minimum energy conformation—the most stable and abundant conformer at equilibrium—as well as other local minima. evanseitz.com The energy barriers between these minima determine the rate of interconversion. For this compound, this analysis would confirm the most likely three-dimensional shape of the molecule, which is essential for accurate molecular docking and other structure-based studies. Calorimetric and computational studies on related indanones have been used to determine their thermodynamic properties, which are linked to their conformational stability. scilit.com

Table 5: Hypothetical Conformational Analysis of the Five-Membered Ring in this compound

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population at 298 K |

| Envelope (Global Minimum) | 15° | 0.0 | ~95% |

| Twist | 30° | 1.8 | ~4% |

| Planar (Transition State) | 0° | 3.5 | <1% |

Note: This table provides a hypothetical example of the results from a conformational analysis study.

Mechanistic Investigations of Biological Activities of Indenone Systems Applicable to the Chemical Compound

Anti-inflammatory Mechanisms and Modulation of Signaling Pathways (e.g., NF-κB, Nrf2)

Indenone derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key cellular signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2). beilstein-journals.orgnih.gov These two pathways are central regulators of the cellular inflammatory and antioxidant responses, respectively, and there is a substantial interplay between them. nih.govresearchgate.net

The NF-κB pathway is a primary driver of inflammation. mdpi.com Many anti-inflammatory phytochemicals function by inhibiting the activation of NF-κB. nih.gov The Nrf2 pathway, conversely, orchestrates the expression of a suite of antioxidant and cytoprotective genes through a promoter element known as the Antioxidant Response Element (ARE). aginganddisease.orgnih.gov Activation of Nrf2 leads to the production of phase II detoxifying and antioxidant enzymes, which fortifies the cell's defense against oxidative stress. nih.gov

Research has shown that activation of the Nrf2 signaling pathway can attenuate the inflammatory response driven by NF-κB. nih.gov Some Nrf2 activators have been observed to suppress LPS-induced NF-κB activation. nih.gov There is a strong correlation between the anti-inflammatory activity of certain compounds and their capacity to induce antioxidant gene expression via Nrf2. nih.gov Therefore, it is proposed that indenone systems exert their anti-inflammatory effects through a dual mechanism: the induction of the Nrf2 antioxidant response, which in turn helps to suppress the pro-inflammatory NF-κB signaling cascade. researchgate.net

Anticancer and Antitumor Actions (e.g., cytotoxicity, kinase inhibition, tubulin depolymerization, DNA intercalation)

The indenone scaffold is a prominent feature in the design of novel anticancer agents, with derivatives exhibiting a range of cytotoxic and antitumor mechanisms. nih.govdntb.gov.ua These compounds have been shown to be effective against various cancer cell lines, including colorectal, breast, and lung cancer. frontiersin.orgmdpi.com

Key antitumor mechanisms associated with indenone derivatives include:

Induction of Apoptosis and Cell Cycle Arrest : Certain indanone-based thiazolyl hydrazone derivatives have been shown to induce apoptosis in p53 mutant colorectal cancer cells. frontiersin.org Mechanistic studies revealed that these compounds arrest the cell cycle in the G2/M phase. frontiersin.org Similarly, some indazole derivatives, which are structurally related to indenones, dose-dependently promote apoptosis, associated with the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. rsc.org

Tubulin Polymerization Inhibition : A critical mechanism for the anticancer activity of some indenone derivatives is the disruption of microtubule dynamics. 2-Benzylidene-1-indanones have been identified as potent inhibitors of tubulin polymerization, with IC50 values in the low micromolar range. beilstein-journals.orgnih.gov This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. mdpi.com

Kinase Inhibition : Indazole derivatives have been developed as inhibitors for a variety of protein kinases that are crucial for cancer cell proliferation and survival, such as Fibroblast Growth Factor Receptor (FGFR), Pim kinases, and Aurora kinases. nih.gov

Modulation of Signaling Pathways : An indanone derivative, ITH-6, was found to inhibit the expression of NF-κB p65 and Bcl-2, further proving its cytotoxic action. frontiersin.org

Table 1: Anticancer Activity of Selected Indenone and Related Derivatives

| Compound Class | Mechanism of Action | Target Cancer Cell Lines | Key Findings | Citations |

|---|---|---|---|---|

| Indanone-based thiazolyl hydrazone (ITH-6) | G2/M cell cycle arrest, apoptosis induction, tubulin polymerization inhibition, ROS generation, NF-κB and Bcl-2 inhibition | HT-29, COLO 205, KM 12 (p53 mutant colorectal cancer) | Showed favorable anticancer activity with IC50 values from 0.41 to 6.85 µM. Significantly decreased tumor size in xenograft models. | frontiersin.org |

| 2-Benzylidene-1-indanones | Tubulin polymerization inhibition | Not specified | Demonstrated strong inhibition of tubulin polymerase with IC50 values in the range of 0.62–2.04 µM. | beilstein-journals.orgnih.gov |

| Indole-chalcone derivatives | Antiproliferation activity | A549, HeLa, Bel-7402, MCF-7, A2780, HCT-8 | Exhibited potent antiproliferation activity with IC50 values as low as 3 nM. | mdpi.com |

| Indazole derivatives | Apoptosis induction, proliferation inhibition | 4T1 (breast cancer) | Compound 2f showed potent growth inhibitory activity (IC50 = 0.23–1.15 μM) and suppressed tumor growth in vivo. | rsc.org |

Antimicrobial Properties and Associated Mechanisms (e.g., antibacterial, antifungal)

Derivatives of the indenone and indanone core have been synthesized and evaluated for their antimicrobial capabilities, showing activity against a spectrum of both bacterial and fungal pathogens. nih.govrjptonline.org

Studies have demonstrated that these compounds are effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Salmonella typhi. rjptonline.org Antifungal activity has also been noted against strains like Candida albicans and Aspergillus niger. rjptonline.org

The mechanism of action for the antimicrobial effects of indenone derivatives is believed to involve the disruption of microbial cell membranes or interference with essential metabolic pathways. Structure-activity relationship studies have shown that specific substitutions on the indanone ring are crucial for potency. For instance, a para-fluorophenyl substituted indanone acetic acid derivative displayed significant antibacterial activity, while an ortho-methoxyphenyl derivative showed potent antifungal activity. rjptonline.org The fusion of other heterocyclic rings, such as isoxazole, to the 1-indanone (B140024) structure has also been shown to increase antimicrobial activity. nih.govresearchgate.net

Table 2: Antimicrobial Activity of Indanone Derivatives

| Compound Derivative | Target Organisms | Key Findings | Citations |

|---|---|---|---|

| para-Fluorophenyl substituted indanone acetic acid | Gram-positive and Gram-negative bacteria | Exhibited marked potency as an antibacterial agent. | rjptonline.org |

| ortho-Methoxyphenyl substituted indanone acetic acid | Fungal strains (Candida albicans, Aspergillus niger) | Showed better antifungal activity compared to other derivatives. | rjptonline.org |

| Isoxazole fused 1-indanones | Bacteria and Fungi | Displayed increased anti-inflammatory and antimicrobial activity. | nih.govresearchgate.net |

Relevance to Neurodegenerative Diseases (e.g., Alzheimer's, cholinesterase inhibition, amyloid-beta modulation)

The indanone scaffold is of significant interest in the development of therapies for neurodegenerative diseases, particularly Alzheimer's disease (AD). nih.gov The blockbuster AD drug, donepezil, is an indanone derivative, which has spurred considerable research into this chemical class for its neuroprotective potential. nih.govnih.gov

The mechanisms by which indenone derivatives act against neurodegenerative conditions are multi-targeted:

Cholinesterase Inhibition : A primary strategy in AD treatment is to increase levels of the neurotransmitter acetylcholine. Indanone derivatives have been shown to be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes that break down acetylcholine. nih.govresearchgate.net Some derivatives exhibit inhibitory activity in the nanomolar range, comparable to donepezil. researchgate.net

Amyloid-Beta (Aβ) Modulation : The aggregation of amyloid-beta peptides into plaques is a pathological hallmark of AD. Certain indenone derivatives have been found to significantly inhibit the self-assembly of Aβ and can also promote the disaggregation of pre-formed Aβ fibrils. researchgate.net

Monoamine Oxidase (MAO) Inhibition : Indanone derivatives are capable of modulating the activity of monoamine oxidases (MAO-A and MAO-B). nih.govnih.gov Inhibition of these enzymes can increase levels of neuroprotective monoamine neurotransmitters and is a therapeutic strategy for both Parkinson's and Alzheimer's diseases. nih.gov

Table 3: Anti-Alzheimer's Activity of Selected Indanone Derivatives

| Compound Derivative | Mechanism of Action | Potency / Efficacy | Citations |

|---|---|---|---|

| Indanone derivative 9 | AChE Inhibition, Aβ Aggregation Inhibition | AChE IC50 = 14.8 nM; Aβ inhibition rate = 85.5% | researchgate.net |

| Indanone derivative 14 | AChE Inhibition, Aβ Aggregation Inhibition | AChE IC50 = 18.6 nM; Aβ inhibition rate = 83.8% | researchgate.net |

| Benzylidene-indenone derivative 9 | Selective Butyrylcholinesterase (BChE) Inhibition | Selectively inhibits human BChE | researchgate.net |

| Various Indanone Derivatives | AChE, BChE, and MAO-B Inhibition, Aβ Plaque Inhibition | Compounds D28–D30 and D37–D39 showed effective multi-target activity. | nih.govacs.org |

Antioxidant Activities and Radical Scavenging Mechanisms

Many indenone derivatives possess antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases, including neuroinflammation and cancer. mdpi.comresearchgate.net Their antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging test. mdpi.comnih.gov

Naturally occurring indenone derivatives isolated from the fungus Cytospora heveae demonstrated significant DPPH radical scavenging activity, with some compounds showing greater potency than the standard antioxidant, ascorbic acid. mdpi.com For example, cytoindenones A, B, and C exhibited EC50 values ranging from 9.5 to 16.6 µM, compared to 21.9 µM for ascorbic acid. mdpi.com Similarly, synthetic 3-substituted-2-oxindole derivatives, which are structurally related to indenones, also showed moderate to good antioxidant activity that was concentration-dependent. nih.gov

The radical scavenging mechanism of these compounds is often attributed to the presence of phenolic hydroxyl groups and their ability to donate a hydrogen atom to stabilize free radicals. Furthermore, as discussed previously, indenones can activate the Nrf2 pathway, leading to the upregulation of endogenous antioxidant enzymes, which represents another key mechanism for their antioxidant effects. nih.gov

Other Pharmacological Effects (e.g., antiviral, antimalarial, analgesic, antiallergic, enzyme inhibition)

Beyond the major areas already discussed, the versatile indenone scaffold has been associated with a wide range of other pharmacological activities. nih.gov Comprehensive reviews and individual studies have highlighted the potential of indenone and indanone derivatives as:

Antiviral agents : Certain derivatives have been identified as potential antiviral compounds. beilstein-journals.orgnih.govnih.gov

Antimalarial compounds : The scaffold has been explored for its activity against malaria parasites. nih.govrjptonline.org

Analgesic agents : Some indanones have shown pain-relieving properties. nih.gov

Enzyme inhibitors : Beyond cholinesterases and kinases, indenone derivatives have been investigated as inhibitors of other enzymes. For example, some are being studied as DNA-PK inhibitors, which could sensitize cancer cells to radiation. chemrxiv.org

Receptor agonists : Novel indene (B144670) N-oxide derivatives have been developed as potent agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a target for metabolic diseases. nih.gov

These diverse activities underscore the chemical tractability of the indenone core, allowing for its modification to target a wide variety of biological molecules. beilstein-journals.org

Structure-Activity Relationship (SAR) Studies of Indenone Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the indenone scaffold to enhance potency and selectivity for specific biological targets. researchgate.net Research has provided valuable insights into how chemical modifications influence activity.

For Anti-Alzheimer's Activity : In a series of indenone derivatives designed as multi-target agents for AD, the presence and position of substituents on the core structure were critical for both cholinesterase inhibition and Aβ anti-aggregation activity. researchgate.net

For Anticancer Activity : SAR studies of indazole derivatives revealed that the electronic properties of substituents play a key role. For instance, derivatives with electron-withdrawing groups, such as cyanophenyl, exhibited higher inhibitory activity against certain targets compared to those with electron-donating groups like methoxyphenyl. nih.gov

For Antimicrobial Activity : The antimicrobial potency of indanone acetic acid derivatives was highly dependent on the substitution pattern. A para-fluorophenyl group was found to be optimal for antibacterial activity, while an ortho-methoxyphenyl group conferred the best antifungal activity. rjptonline.org

For PPARγ Agonism : In the development of indene N-oxide derivatives as PPARγ agonists, SAR analysis guided the synthesis of compounds with nanomolar potency. nih.gov

These studies collectively demonstrate that the biological profile of an indenone derivative can be finely tuned by altering the substituents on both the aromatic and cyclopentenone rings, highlighting the scaffold's value in rational drug design. researchgate.netnih.gov

Advanced Applications and Materials Science Perspectives of Indenone Derivatives

Role as Versatile Building Blocks in Complex Organic Synthesis

The indenone scaffold, particularly 2-substituted 1-indanones, represents a class of highly versatile building blocks in organic synthesis. The strategic placement of the ketone functionality allows for a wide range of chemical transformations, enabling the construction of intricate molecular architectures.

A notable method for creating diverse 2-substituted 1-indanones involves the cyclization of quaternized benzyl (B1604629) Meldrum's acid derivatives. orgsyn.org This approach is advantageous because it allows for the introduction of various functional groups at the C2 position prior to the formation of the indanone ring. The subsequent thermal- or acid-catalyzed intramolecular Friedel-Crafts acylation proceeds efficiently, generating volatile byproducts like acetone (B3395972) and carbon dioxide, which simplifies product isolation. orgsyn.org This methodology has been shown to be compatible with a range of substituents, demonstrating the scaffold's tolerance to different functional groups and its utility in building a library of complex molecules.

Furthermore, 1-indanones are extensively used as starting materials in annulation reactions to create fused and spirocyclic frameworks. nih.gov For instance, multicomponent reactions involving 1-indanone (B140024) and various aldehydes can produce complex spirocarbocyclic compounds. nih.gov The reactivity of the α-methylene group adjacent to the carbonyl is frequently exploited in condensation reactions. A Knoevenagel condensation of a 1-indanone with aromatic aldehydes, for example, yields 2-benzylidene-1-indanones, which can be further transformed into other valuable derivatives through reactions like hydrogenation. beilstein-journals.org These examples underscore the role of the indenone core as a robust and adaptable template for constructing complex organic molecules.

Table 1: Examples of Complex Molecules Synthesized from Indanone Building Blocks This table is representative of transformations involving the general 1-indanone scaffold.

| Starting Indanone Type | Reagents/Conditions | Product Type | Application/Significance | Reference |

|---|---|---|---|---|

| Benzyl Meldrum's Acids | Heat or Acid Catalyst | 2-Substituted-1-indanones | Versatile intermediates with diverse C2 functionality | orgsyn.org |

| 1-Indanone | Benzaldehydes, Reflux | Spirocarbocyclic Compounds | Construction of complex spiro frameworks | nih.gov |

Contributions to Natural Product Synthesis

The indanone skeleton is a core feature of numerous natural products, many of which exhibit significant biological activities. Consequently, indenone derivatives are crucial intermediates in the total synthesis of these complex molecules.

A prominent example is the synthesis of Pterosins, a class of substituted 1-indanones found in the bracken fern (Pteridium aquilinum). researchgate.net Pterosin B, in particular, has garnered interest for its pharmacological properties. researchgate.net A concise, stereoselective synthesis of (2R)-pterosin B highlights the strategic use of a pre-functionalized indanone core. The synthesis commences with 6-bromo-5,7-dimethylindan-1-one, where the key hydroxyethyl (B10761427) side chain is introduced via a Suzuki-Miyaura cross-coupling reaction. Subsequently, the critical C2-methyl group is installed with high stereoselectivity through the methylation of a SAMP (S)-1-amino-2-(methoxymethyl)pyrrolidine) hydrazone derivative. researchgate.net This synthetic route showcases how the indanone framework can be methodically elaborated to achieve a complex natural product target.

Utilization as Ligands in Catalytic Processes

The indene (B144670) and indenyl fragments, which are directly related to indenones through reduction or olefination, are highly significant ligands in organometallic chemistry and catalysis, particularly in olefin polymerization. The substitution pattern on the indenyl ring system can profoundly influence the catalytic activity, selectivity, and stability of the resulting metal complex.

Indenone derivatives serve as valuable precursors for creating sophisticated ligands for catalysis. For instance, 1-indanone can be reacted with p-tolylhydrazine hydrochloride to initiate the synthesis of an indeno[1,2-b]indole (B1252910) scaffold. google.com This indenoindolyl structure can then be linked to another ligand, such as cyclopentadienyl, via a dimethylsilyl bridge. The resulting bridged ligand coordinates to a transition metal (e.g., Zirconium), forming a metallocene catalyst used for olefin polymerization. google.comgoogle.com These catalysts, supported on materials like magnesium chloride-alcohol, have shown high activity in ethylene (B1197577) polymerization. google.com

In a different catalytic application, indenylidene ligands, which can be conceptually derived from indenones, are used in Ruthenium-based catalysts for olefin metathesis. nih.govbeilstein-journals.org Density Functional Theory (DFT) studies have shown that modifying the substitution on the phenyl ring of the indenylidene ligand alters the steric and electronic properties of the catalyst. nih.gov Increasing the steric bulk on the indenylidene ligand can promote the initial phosphine (B1218219) dissociation step, which is crucial for activating the catalyst, and can enhance the relative stability of the key metallacyclobutane intermediate. nih.govbeilstein-journals.org This demonstrates how the indenone-related framework can be fine-tuned to optimize the performance of homogeneous catalysts.

Table 2: Indenone-Derived Ligands in Catalysis

| Ligand Precursor/Type | Catalyst System | Catalytic Process | Key Finding | Reference |

|---|---|---|---|---|

| 1-Indanone | Zirconium-based indeno[1,2-b]indolyl complex | Olefin Polymerization | Forms active metallocene catalysts for ethylene polymerization. | google.comgoogle.com |

Development of Organic Functional Materials

The rigid, planar, and π-conjugated system of the indenone core makes its derivatives attractive candidates for the development of organic functional materials. These materials find applications in advanced technologies such as organic light-emitting diodes (OLEDs), dyes, and fluorophores.

Dihydroindenofluorene derivatives, which are complex structures that can be synthesized from indanone precursors, have been successfully employed as host materials in phosphorescent OLEDs (PhOLEDs). researchgate.net These materials possess high triplet state energy levels and excellent thermal and morphological stability, which are critical properties for efficient host materials. Blue-emitting OLEDs fabricated with dihydroindenofluorene hosts have demonstrated high performance, underscoring the potential of the indane framework in organic electronics. researchgate.net The benzophenone (B1666685) core, which is structurally analogous to certain indenone derivatives, is also widely used in OLED materials, often as a building block for bipolar host materials or as a key component in emitters exhibiting thermally activated delayed fluorescence (TADF). mdpi.comnih.gov The ketone moiety in these structures can play a crucial role in tuning the electronic properties and facilitating the intersystem crossing necessary for high-efficiency light emission. mdpi.comnih.gov

The chromophoric nature of the indenone system also lends itself to the creation of dyes. The extended conjugation in certain indenone derivatives allows them to absorb and emit light in the visible spectrum, a fundamental property for dyes and fluorophores.

Precursors for Novel Heterocyclic Systems

The indenone scaffold is a powerful precursor for the synthesis of a wide array of novel heterocyclic systems, including both fused and spirocyclic structures. The carbonyl group and the adjacent α-carbon are reactive sites that readily participate in cyclization and multicomponent reactions.

Recent research has demonstrated the utility of 1-indanones in constructing complex N-containing and O-containing heterocycles. nih.gov For example, 2-arylated-1-indanones can react with primary amines in an I2/TBHP mediated reaction to diastereoselectively form N-alkylspiroaziridines. nih.gov Fused heterocyclic systems, such as cyclopenta[ij]isoquinolines, have also been synthesized starting from a 1-indanone scaffold, which is first elaborated and then subjected to a Pomeranz–Fritsch type cyclization. nih.gov

The synthesis of spiro-heterocycles is a particularly fruitful application of indenone chemistry. Multi-component reactions involving 1,3-indandione (B147059) (a close relative of indenone), aldehydes, diamines, and other reagents can lead to novel and diverse spiro-imidazo pyridine-indene derivatives. nih.gov Similarly, isoxazole-fused 1-indanones have been prepared through a sequence involving a Knoevenagel condensation followed by cyclization with hydroxylamine, yielding compounds with potential anti-inflammatory and antimicrobial activities. beilstein-journals.org These synthetic routes highlight the exceptional value of indenones as starting points for accessing complex heterocyclic molecules with potential applications in medicinal chemistry and materials science.

Future Research Directions and Translational Prospects for 1,1 Dimethyl 1h Inden 2 3h One

Innovation in Synthetic Methodologies for Enhanced Selectivity and Sustainability

The development of efficient, selective, and sustainable methods for the synthesis of 1,1-dimethyl-1H-inden-2(3H)-one is crucial for facilitating its further study and potential commercialization. Current research on indenone synthesis has highlighted several promising avenues.

Recent advances in transition-metal-catalyzed reactions offer powerful tools for the construction of the indenone core. organic-chemistry.orgacs.org Future research could focus on applying and optimizing these methods for the specific synthesis of this compound. For instance, rhodium-catalyzed carbonylative cyclization of alkynes with 2-bromophenylboronic acids, using paraformaldehyde as a CO source, presents a gas-free and efficient route to indenone derivatives. organic-chemistry.org Another innovative approach involves the iron-promoted oxidative tandem alkylation/cyclization of ynones, which could be adapted for the introduction of the dimethyl moiety. organic-chemistry.org

Furthermore, gold-catalyzed cyclization of 2-alkynylaldehyde cyclic acetals has shown great potential for synthesizing a broad range of indenone derivatives with high yields. organic-chemistry.org Investigating the applicability of this method to precursors of this compound could lead to a highly efficient and selective synthesis.

A key area for innovation lies in the development of enantioselective synthetic routes. For many biologically active compounds, a single enantiomer is responsible for the desired therapeutic effect. While not directly applied to this compound yet, rhodium-catalyzed asymmetric intramolecular 1,4-addition has been successfully used for the enantioselective synthesis of chiral 3-aryl-1-indanones. organic-chemistry.org Exploring similar strategies for the asymmetric synthesis of chiral derivatives of this compound is a critical next step.

| Synthetic Method | Catalyst/Reagents | Key Advantages | Potential for this compound |

| Carbonylative Cyclization | Rhodium catalyst, 2-bromophenylboronic acids, paraformaldehyde | CO gas-free, efficient | Adaptable for the formation of the indenone core. |

| Oxidative Tandem Alkylation/Cyclization | Iron catalyst, 4-alkyl-substituted 1,4-dihydropyridines | Mild conditions, excellent selectivity | Potential for direct introduction of the dimethyl group. |

| Gold-Catalyzed Cyclization | Gold catalyst, 2-alkynylaldehyde cyclic acetals | High yields, broad substrate scope | A promising route to explore for the target compound. |

| Asymmetric Intramolecular 1,4-Addition | Rhodium catalyst, chiral ligands (e.g., MonoPhos) | High enantioselectivity | Could be developed for the synthesis of chiral analogs. |

Exploration of Underexplored Biological Targets and Therapeutic Areas